Potassium;silicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

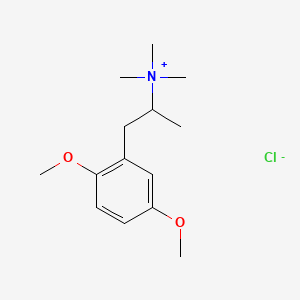

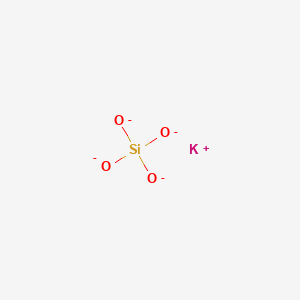

Potassium silicate is a family of inorganic compounds with the general formula K₂SiO₃. It is commonly found in the form of white solids or colorless solutions. Potassium silicate is known for its high alkalinity and is often referred to as “liquid glass” or “waterglass” due to its glass-like properties when dissolved in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium silicate can be synthesized in the laboratory by treating silica (SiO₂) with potassium hydroxide (KOH). The reaction is as follows:

SiO2+2KOH→K2SiO3+H2O

This reaction produces potassium silicate and water. The resulting solution is highly alkaline .

Industrial Production Methods

Industrial production of potassium silicate typically involves the fusion process, where potassium carbonate (K₂CO₃) is heated with pure silica sand at high temperatures. This reaction yields potassium silicate and carbon dioxide:

K2CO3+SiO2→K2SiO3+CO2

This method is widely used due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium silicate undergoes various chemical reactions, including:

Acid-Base Reactions: When exposed to acids, potassium silicate reacts to form silica and the corresponding potassium salts.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium silicate, resulting in the formation of silica and potassium salts.

Alkaline Conditions: Potassium silicate solutions are highly alkaline, with pH values ranging from 10 to 12.

Major Products Formed

Silica (SiO₂): Formed when potassium silicate reacts with acids.

Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.

Applications De Recherche Scientifique

Chemistry

Potassium silicate is used as a corrosion inhibitor and adhesion promoter in coatings and paints. It is also employed in the production of welding rods and as a binder in cement and other construction materials .

Biology

In horticulture, potassium silicate is used as a soluble source of potassium and silica. It strengthens plant tissues, making them more resistant to diseases, pests, and environmental stress .

Medicine

Industry

Potassium silicate is used in industrial cleaning agents due to its alkaline properties, which effectively remove oil and grease. It is also used in the fabrication of welding rods and cosmetics .

Mécanisme D'action

Potassium silicate exerts its effects through the solubilization of potassium and silicate ions. In plants, it enhances growth and resistance by strengthening cell walls and improving nutrient uptake. In industrial applications, its high alkalinity and binding properties make it effective in corrosion inhibition and adhesion promotion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Silicate (Na₂SiO₃):

Colloidal Silica (SiO₂): A stable dispersion of ultrafine silica particles in a liquid medium, used primarily as a binder and stabilizer in concrete.

Uniqueness

Potassium silicate is unique due to its high potassium content, which makes it particularly valuable in applications requiring potassium supplementation, such as in agriculture and horticulture. Its high alkalinity also distinguishes it from other silicates, making it suitable for specific industrial applications .

Propriétés

Formule moléculaire |

KO4Si-3 |

|---|---|

Poids moléculaire |

131.18 g/mol |

Nom IUPAC |

potassium;silicate |

InChI |

InChI=1S/K.O4Si/c;1-5(2,3)4/q+1;-4 |

Clé InChI |

JCSOSACSVNVKRO-UHFFFAOYSA-N |

SMILES canonique |

[O-][Si]([O-])([O-])[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)